2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone
Description
2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features both aromatic and heterocyclic elements
Properties
IUPAC Name |
2-(4-amino-2-bromophenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-7-9(14)3-4-11(10)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJHZPFFEVRODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
Amination: The substitution of a hydrogen atom with an amino group.
Formation of Ethanone: The attachment of the ethanone moiety to the phenoxy ring.
Pyrrolidine Addition: The final step involves the addition of the pyrrolidine ring to the ethanone.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the phenoxy ring.
Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.
Substitution: The amino and bromine groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, and other nucleophiles.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone have shown promising results in anticancer studies. A notable study investigated the synthesis of various derivatives based on this compound to evaluate their efficacy against human liver cancer cells. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, indicating potential for further development as anticancer agents .
2. Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems, particularly in the modulation of pain pathways. Research has focused on its analogs as potential analgesics for neuropathic pain management. The pyrrolidine ring is known for enhancing the bioavailability and central nervous system penetration of drugs, making this compound a candidate for further neuropharmacological studies .
3. Inhibition of Enzymatic Activity
Studies have explored the inhibitory effects of related compounds on enzymes involved in metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1. These enzymes are crucial in regulating cortisol levels and are implicated in conditions like obesity and diabetes. Compounds derived from or related to 2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone may offer therapeutic avenues for treating these metabolic disorders .
Synthetic Applications
1. Building Block in Organic Synthesis
The unique structure of 2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone makes it a valuable intermediate in the synthesis of more complex organic molecules. Its bromine atom can be utilized for further functionalization reactions, allowing chemists to create a variety of derivatives with tailored properties for specific applications .
2. Heterocyclic Chemistry
This compound serves as a precursor for synthesizing heterocyclic compounds, which are essential in drug discovery. The incorporation of the pyrrolidine moiety facilitates the formation of various heterocycles that exhibit biological activities, including antibacterial and antifungal properties .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Derivatives
A series of derivatives based on 2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone were synthesized and tested against various cancer cell lines. The study found that modifications at the phenoxy group significantly enhanced anticancer activity, suggesting that structural optimization is key to developing effective treatments.
Case Study 2: Neuropharmacological Screening
In a study aimed at assessing the analgesic properties of pyrrolidine-based compounds, derivatives of 2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone were evaluated using animal models. Results indicated a dose-dependent reduction in pain response, highlighting its potential as an analgesic agent.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone
- 2-(4-Amino-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro and fluoro analogs.
Biological Activity
2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone, a compound with the molecular formula , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and neuroprotective activities, supported by data tables and relevant case studies.
The compound's structure features a pyrrolidine moiety linked to a phenoxy group, which may contribute to its biological activity. The molecular weight is approximately 220.27 g/mol, and it is classified under several identifiers including CAS number 76870-05-8 and PubChem CID 5305363 .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing pyrrole and related structures. For instance, derivatives similar to 2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone have shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for such derivatives was reported as low as 0.125 µg/mL, indicating a strong antibacterial effect .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone | TBD | MRSA |
| Pyrrole Benzamide Derivative | 3.125 | Staphylococcus aureus |
| Vancomycin | 0.5 | MRSA |
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Research indicates that similar pyrrolidine derivatives exhibit cytotoxic effects in various cancer cell lines. Notably, compounds incorporating the pyrrolidine structure have been shown to induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapeutic agents like bleomycin .
Table 2: Cytotoxicity of Pyrrolidine Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone | TBD | FaDu (hypopharyngeal carcinoma) |
| Bleomycin | ~100 | FaDu |
Neuroprotective Activity
In addition to its antibacterial and anticancer properties, there is emerging evidence suggesting neuroprotective effects. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition could enhance cholinergic transmission and provide therapeutic benefits in neurodegenerative conditions .
Case Studies
A recent study explored the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that modifications on the phenoxy group significantly influence biological activity. The study identified that substituents at the para-position of the phenyl ring enhance both antibacterial and anticancer activities, providing a foundation for further drug design efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
